Methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolo-pyrimidines. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry, agriculture, and material sciences. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, contributes to its wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the condensation of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of microwave irradiation has also been explored to enhance reaction rates and improve product yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted triazolo-pyrimidines, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets and pathways:
Neuroprotection: Inhibits endoplasmic reticulum stress and apoptosis, and modulates the NF-kB inflammatory pathway.
Antiviral and Anticancer Activity: Inhibits key enzymes and proteins involved in viral replication and cancer cell proliferation.
Comparison with Similar Compounds
Methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds such as:
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole ring fused to a pyrimidine ring and exhibit different biological activities compared to triazolo-pyrimidines.
Properties
Molecular Formula |
C7H7N5O2 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C7H7N5O2/c1-14-6(13)4-2-9-7-10-3-11-12(7)5(4)8/h2-3H,8H2,1H3 |
InChI Key |
KXDRLCFWGAPODG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N2C(=NC=N2)N=C1)N |
Origin of Product |
United States |
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